

Z-Gly-tyr-NH2 molecular weight and formula

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Compound of Interest

Compound Name: Z-Gly-tyr-NH2

Cat. No.: B100237

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An In-depth Technical Guide to Z-Gly-Tyr-NH2

This guide provides comprehensive technical information on the synthetic peptide **Z-Gly-Tyr-NH2**, intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Molecular Data

Z-Gly-Tyr-NH2, also known as N-Carbobenzyloxy-glycyl-L-tyrosinamide, is a dipeptide derivative. The "Z" group, or carbobenzyloxy (Cbz) group, is a common N-terminal protecting group used in peptide synthesis to prevent unwanted reactions at the amino terminus of glycine.^{[1][2]} This protection enhances the stability and solubility of the peptide, making it a valuable intermediate in the synthesis of more complex bioactive peptides for research in areas such as neurological disorders and cancer therapy.^[3]

The key quantitative data for **Z-Gly-Tyr-NH2** and its constituent components are summarized in the table below. The molecular formula and weight for **Z-Gly-Tyr-NH2** have been calculated based on the covalent coupling of Z-Gly-OH and Tyr-NH2 with the removal of one water molecule during peptide bond formation.

Compound/Component	Chemical Formula	Molar Mass (g/mol)
Z-Gly-Tyr-NH ₂	C ₁₉ H ₂₁ N ₃ O ₅	371.39
Z-Gly-OH (N-Carbobenzyloxylglycine)	C ₁₀ H ₁₁ N ₁ O ₄	209.20 ^[4]
Glycine (Gly)	C ₂ H ₅ N ₁ O ₂	75.07
L-Tyrosine amide (Tyr-NH ₂)	C ₉ H ₁₂ N ₂ O ₂	180.20
Z (Carbobenzyloxy) group	C ₈ H ₇ O ₂	135.14

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Z-Gly-Tyr-NH₂** and similar peptides is commonly achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a dipeptide like **Z-Gly-Tyr-NH₂** on a resin support.

Materials:

- Rink Amide resin
- Fmoc-Tyr(tBu)-OH (Fmoc and side-chain protected Tyrosine)
- Fmoc-Gly-OH (Fmoc protected Glycine)
- Z-OSu (N-Carbobenzyloxy-succinimide) or Z-Cl (Benzyl chloroformate) for N-terminal capping
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Diisopropylethylamine (DIPEA)

- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

- Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
- First Amino Acid Coupling (Tyrosine): Fmoc-Tyr(tBu)-OH is pre-activated with HBTU and DIPEA in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The resin is washed to remove excess reagents.
- Fmoc Deprotection: The Fmoc group from the newly coupled Tyrosine is removed using 20% piperidine in DMF, followed by washing.
- Second Amino Acid Coupling (Glycine): Fmoc-Gly-OH is activated and coupled to the resin-bound Tyrosine as described in step 3.
- Fmoc Deprotection: The Fmoc group from Glycine is removed.
- N-terminal Capping with Z-group: The N-terminal amino group of Glycine is capped by reacting the peptide-resin with Z-OSu or Z-Cl in the presence of a base like DIPEA in DMF.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (tBu on Tyrosine) is removed simultaneously by treatment with a TFA cleavage cocktail for 2-3 hours.
- Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

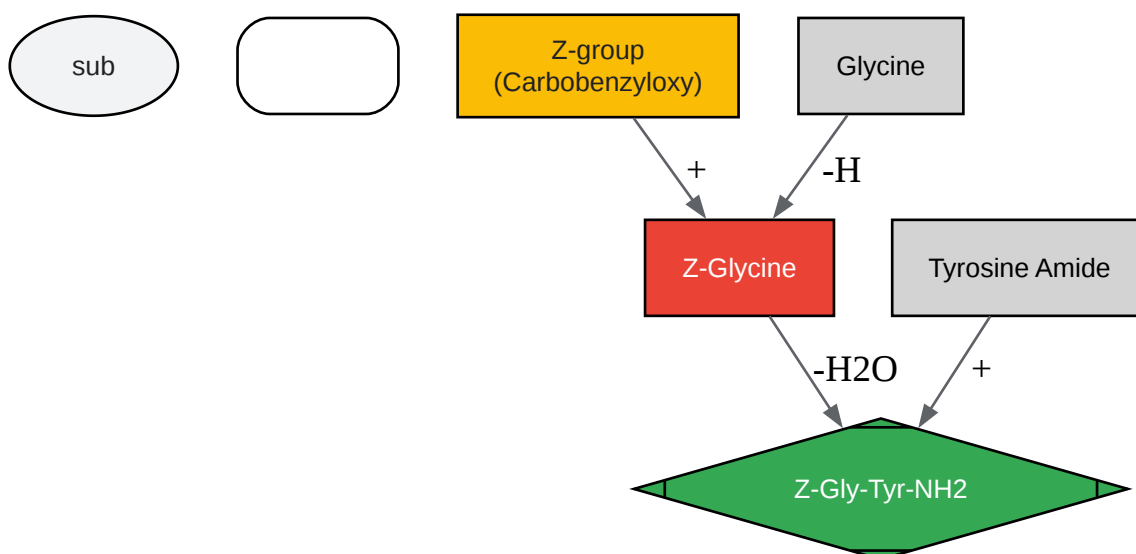
Visualizations

The following diagrams illustrate key concepts related to **Z-Gly-Tyr-NH₂**.



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for **Z-Gly-Tyr-NH₂**.



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Caption: Logical relationship of the molecular components of **Z-Gly-Tyr-NH₂**.

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